molecular formula C24H19ClN4O5 B6568811 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 923192-60-3

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6568811
CAS No.: 923192-60-3
M. Wt: 478.9 g/mol
InChI Key: VHEKHUADTKQEAE-UHFFFAOYSA-N
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Description

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a benzodioxolylmethyl group and at position 1 with an acetamide linker bearing a 2-chlorobenzyl moiety. This structure integrates multiple pharmacophoric elements:

  • Pyrido-pyrimidine dione: A fused heterocyclic system known for its role in modulating kinase inhibition and DNA intercalation .
  • Benzodioxolylmethyl group: Enhances lipophilicity and may influence binding to aromatic residues in biological targets .
  • N-(2-chlorobenzyl)acetamide: The chlorophenyl group contributes to halogen bonding, while the acetamide linker facilitates hydrogen bonding .

Synthetic routes for analogous pyrimidine derivatives involve condensation reactions, as seen in Rodríguez et al. (2021), where benzofuran and pyrimidine intermediates are coupled under mild alkaline conditions .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c25-17-5-2-1-4-16(17)11-27-21(30)13-28-18-6-3-9-26-22(18)23(31)29(24(28)32)12-15-7-8-19-20(10-15)34-14-33-19/h1-10H,11-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEKHUADTKQEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential clinical applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight354.32 g/mol
Molecular FormulaC17H14N4O5
LogP0.9657
Polar Surface Area92.373 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. It is hypothesized to exert its effects through:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways. For instance, it could potentially down-regulate the MEK/ERK signaling pathway, which is often constitutively active in various cancers .
  • Regulation of Apoptosis : By modulating apoptotic pathways, it may enhance the sensitivity of cancer cells to chemotherapeutic agents .

Anticancer Activity

Research suggests that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
  • Mechanistic Insights : The inhibition of cell growth correlates with decreased phosphorylation of ERK1/2 and downstream effectors like p-p70S6K, indicating effective disruption of the MAPK signaling pathway .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Cytokine Modulation : It may reduce the levels of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways, thus providing a therapeutic avenue for inflammatory diseases.

Study on Acute Leukemia Cells

In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells:

  • The compound demonstrated significant growth inhibition at concentrations as low as 0.3 µM.
  • Western blot analyses revealed down-regulation of phospho-ERK1/2 levels post-treatment .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with high bioavailability . Toxicity assessments showed that while effective at low doses, higher concentrations led to adverse effects in normal tissues.

Scientific Research Applications

Chemical Characteristics

The compound features several notable chemical properties:

  • Molecular Weight : 354.32 g/mol
  • LogP : 0.9657 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 92.373 Ų

These characteristics are crucial for understanding the compound's behavior in biological systems and its potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. The structural components of this compound suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Compounds containing benzodioxole moieties have been reported to possess antimicrobial activity. The presence of the benzodioxole structure in this compound may enhance its efficacy against a range of pathogens. Preliminary studies suggest that it could act against both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar structures have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal tissues.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that pyrido[3,2-d]pyrimidine derivatives inhibit cancer cell growth through apoptosis induction.
Antimicrobial PropertiesFound that compounds with benzodioxole structures show activity against various bacterial strains.
Neuroprotective EffectsSuggested that similar compounds protect neurons from oxidative damage and inflammation.

Future Research Directions

Given the promising applications outlined above, future research should focus on:

  • Synthesis of Derivatives : Investigating modifications to enhance potency and selectivity against specific targets.
  • Mechanistic Studies : Elucidating the biological mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound in relevant disease models.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural and synthetic differences between the target compound and selected analogs:

Compound Name / Identifier Core Structure Substituents / Modifications Synthetic Yield (%) Melting Point (°C) Key Reference
Target compound Pyrido[3,2-d]pyrimidine-2,4-dione 3-(Benzodioxolylmethyl), 1-(N-(2-chlorobenzyl)acetamide) Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidin-6-one 2-Thio linkage, 2,3-dichlorophenylacetamide 80 230–232
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole-pyridine 4-Fluorophenyl, methylsulfinyl, acetamide Not reported Not reported
2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide (34) Benzotriazole Dual pyridylmethyl groups, chloro substitution Not reported Not reported

Key Observations

Core Heterocycle Diversity: The pyrido-pyrimidine dione in the target compound contrasts with pyrimidinone (e.g., compound 5.6) and imidazole-pyridine (e.g., compound in ) cores. These differences influence electronic properties and binding modes .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound vs. 2,3-dichlorophenyl in compound 5.6: Increased chlorine substitution may improve lipophilicity but reduce solubility .
  • Benzodioxolylmethyl vs. methylsulfinyl (compound ): The former provides electron-rich aromaticity, while the latter introduces chirality and polarity.

Synthetic Methodologies :

  • The target compound’s synthesis likely follows routes similar to Rodríguez et al. (2021), using alkaline conditions for heterocycle formation .
  • Compound 5.6 was synthesized via thioether linkage with an 80% yield, suggesting efficient coupling under controlled conditions .
  • Compound 34 employed reductive amination with NaHB(OAc)₃, a method applicable to the target compound’s benzylamine intermediate .

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